REACTION_CXSMILES
|
BrC1C=CC2NC3C(C=2C=1)=CC=CC=3.ClCCOS(C1C(C)=CC=CC=1)(=O)=O.[OH-].[Na+].[Br:31][C:32]1[CH:33]=[CH:34][C:35]2[N:36]([CH2:45][CH2:46]Cl)[C:37]3[C:42]([C:43]=2[CH:44]=1)=[CH:41][CH:40]=[CH:39][CH:38]=3.[OH-].[K+]>CC(C)=O.O.C(OCC)C.O1CCCC1.C(O)C>[Br:31][C:32]1[CH:33]=[CH:34][C:35]2[N:36]([CH:45]=[CH2:46])[C:37]3[C:42]([C:43]=2[CH:44]=1)=[CH:41][CH:40]=[CH:39][CH:38]=3 |f:2.3,5.6|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2NC3=CC=CC=C3C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
31.68 g
|
Type
|
reactant
|
Smiles
|
ClCCOS(=O)(=O)C=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCOS(=O)(=O)C=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
3-bromo-9-(2-chloroethyl)-carbazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)CCCl
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
solid
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
CUSTOM
|
Details
|
was formed in >95 percent yield
|
Type
|
WASH
|
Details
|
washed successively with two 150 ml portions of distilled water and 100 ml saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solvents were removed on a rotary evaporator at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude 3-bromo-9-(2-chloroethyl)carbazole was dissolved in 230 ml isopropanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed for 11/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in a freezer during which time a solid residue
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the solid was washed with water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.94 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |